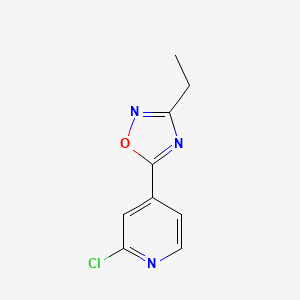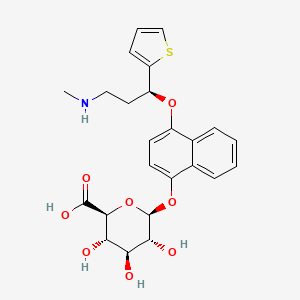
6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid
Overview
Description
6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid is a chemical compound with the molecular formula C12H9F3N2O2 . It has a molecular weight of 270.21 .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoxaline core with two methyl groups at positions 6 and 7, a trifluoromethyl group at position 3, and a carboxylic acid group at position 2 .
Scientific Research Applications
Antiproliferative and Metabolic Effects : A study on a closely related compound, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1), evaluated its antiproliferative action in diethylnitrosamine-induced hepatocarcinogenic rats. M1 showed protective action on the liver, restored normal liver tissue arrangement, and ameliorated hepatocellular carcinoma-induced metabolic alterations, suggesting its potential as a future anticancer therapy (Pranesh Kumar et al., 2017).
Pharmacokinetics Study : Another study focused on the pharmacokinetics of AT-4140, a novel quinolone, in animals. This research highlighted the compound's good tissue penetration and long half-life in plasma and tissues, indicating potential applications in the development of new drugs with enhanced bioavailability and therapeutic effects (S. Nakamura et al., 1990).
Anti-inflammatory and Analgesic Properties : A study on (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamide derivatives, related to anti-inflammatory drugs, showed significant analgesic and anti-inflammatory activities without inducing gastric lesions. This suggests potential applications in developing new lead drugs for inflammation and pain management (B. Berk et al., 2009).
Blockade of IL-6 Mediated Signals : Another study on 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) investigated its antiproliferative activity in colorectal carcinoma (CRC) in rats. M1 exhibited anti-CRC potential through the blockade of IL-6/JAK2/STAT3 oncogenic signaling, providing a basis for further exploration in cancer therapy (Priyanka Mishra et al., 2018).
properties
IUPAC Name |
6,7-dimethyl-3-(trifluoromethyl)quinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-5-3-7-8(4-6(5)2)17-10(12(13,14)15)9(16-7)11(18)19/h3-4H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNRDKVHZNOZTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



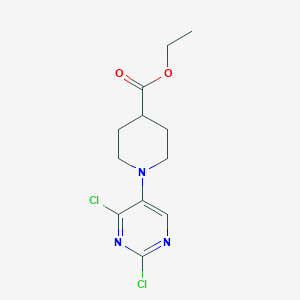
![4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B1415241.png)
![N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide](/img/structure/B1415244.png)

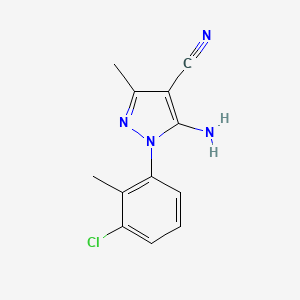
![5-Isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1415247.png)
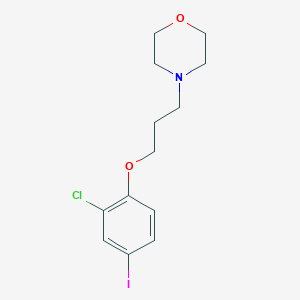
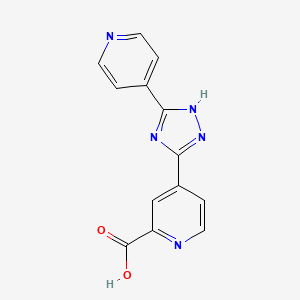
![2-({[2-Methyl-3-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B1415253.png)
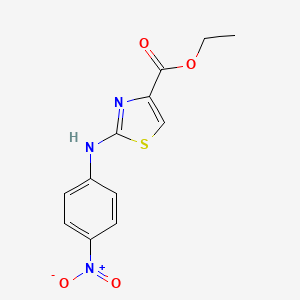
![1H-Pyrazole, 1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1415257.png)
